2,3-Dipyrrolidin-1-ylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dipyrrolidin-1-ylquinoxaline is a chemical compound characterized by the presence of two pyrrolidine rings attached to a quinoxaline core. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dipyrrolidin-1-ylquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloroquinoxaline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dipyrrolidin-1-ylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and pyrrolidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2,3-Dipyrrolidin-1-ylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Dipyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in the synthesis of various bioactive molecules.
Pyrrolo[1,2-α]quinoxalines: Exhibits significant pharmacological activities and is often used in medicinal chemistry.
Uniqueness: 2,3-Dipyrrolidin-1-ylquinoxaline stands out due to its unique structure, which combines the quinoxaline core with two pyrrolidine rings. This structural feature enhances its ability to interact with multiple biological targets, making it a versatile compound in drug discovery and development .
Properties
CAS No. |
93538-75-1 |
---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
2,3-dipyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C16H20N4/c1-2-8-14-13(7-1)17-15(19-9-3-4-10-19)16(18-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
GTECYVGQRHRLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.